Ethyl 2-[(hexyloxy)imino]-3-oxobutanoate
Description
Ethyl 2-[(hexyloxy)imino]-3-oxobutanoate is a β-ketoester derivative featuring an ethyl ester group at position 1, a hexyloxyimino substituent at position 2, and a ketone at position 2. This compound belongs to the oxobutanoate family, which is characterized by the presence of a reactive 3-oxobutanoate backbone.
Properties
CAS No. |
68401-49-0 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 2-hexoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C12H21NO4/c1-4-6-7-8-9-17-13-11(10(3)14)12(15)16-5-2/h4-9H2,1-3H3 |
InChI Key |
HISPSGMYTQBCGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCON=C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Effects
A. Ethyl 2-(methoxyimino)-3-oxobutanoate (CAS 60846-14-2)
- Structure: Methoxyimino group replaces hexyloxyimino.
- Properties : Higher polarity due to the shorter methoxy chain; soluble in polar organic solvents. Exhibits moderate stability under standard conditions .
- Reactivity : Participates in nucleophilic additions and condensations, similar to the target compound. The smaller substituent may reduce steric hindrance in reactions .
B. Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate (CAS 289882-17-3)
- Structure: Benzyloxyimino group introduces aromatic bulk.
- Properties: Molar mass = 249.26 g/mol; classified as an irritant.
C. Ethyl 2-(hydroxyimino)-3-oxobutanoate (CAS 5408-04-8)
- Structure: Hydroxyimino group instead of alkoxyimino.
- Properties: Higher hydrogen-bonding capacity due to the hydroxyl group, leading to lower solubility in nonpolar solvents. Prone to tautomerism (keto-hydrazo forms) .
D. Ethyl 2-methyl-3-oxobutanoate (CAS 609-14-3)
- Structure: Lacks the imino group; methyl substituent at position 2.
- Properties: Liquid at room temperature; primarily used as a synthetic intermediate for heterocycles. Reactivity focuses on enolate formation rather than imino-group-mediated reactions .
Physicochemical Properties
*Calculated based on molecular formula C₁₂H₂₁NO₄.
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